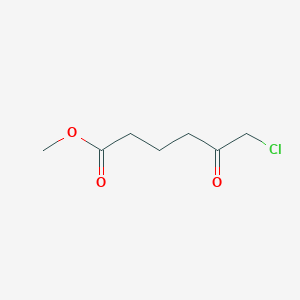

Methyl 6-chloro-5-oxohexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 6-chloro-5-oxohexanoate is a useful research compound. Its molecular formula is C7H11ClO3 and its molecular weight is 178.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Methyl 6-chloro-5-oxohexanoate is primarily utilized as an intermediate in organic synthesis. Its applications include:

- Synthesis of Pyrrole Derivatives : The compound is used in modified Knorr condensation reactions to synthesize pyrrole derivatives, which are important in pharmaceuticals and agrochemicals .

- Michael Addition Reactions : It serves as a Michael acceptor in various addition reactions, facilitating the formation of complex organic molecules .

- Diels-Alder Reactions : this compound has been employed in Lewis acid-mediated Diels-Alder reactions, showcasing its reactivity and ability to form cyclic compounds .

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Cytotoxicity Studies : Research has shown that this compound can selectively induce cytotoxic effects on cancer cell lines while sparing normal cells, indicating its promise in cancer therapy .

- Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes such as acetylcholinesterase, which is crucial for developing treatments for neurodegenerative diseases .

Case Study 1: Synthesis of Pyrrole Derivatives

In a study published in the Journal of Organic Chemistry, researchers utilized this compound in a modified Knorr condensation reaction to synthesize various pyrrole derivatives. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's effectiveness as a precursor in synthesizing biologically active molecules.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of this compound against Mycobacterium tuberculosis. The compound exhibited an IC50 value indicating significant antibacterial activity, suggesting its potential role in developing new antibiotics .

Case Study 3: Enzyme Inhibition Profiles

Another study focused on the enzyme inhibition capabilities of this compound. The compound was tested against acetylcholinesterase, revealing an IC50 value comparable to established inhibitors, highlighting its potential application in treating Alzheimer's disease and other cognitive disorders .

Data Table Summary

Analyse Chemischer Reaktionen

Reduction Reactions

The ketone group undergoes selective reduction to form secondary alcohols. Sodium borohydride (NaBH₄) in methanol at 0–25°C reduces the keto group to a hydroxyl group without affecting the ester or chlorine moieties. For example:

Methyl 6-chloro-5-oxohexanoateNaBH₄, MeOHMethyl 6-chloro-5-hydroxyhexanoate

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces both the ketone and ester groups, yielding a diol.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0°C, 2 hr | Methyl 6-chloro-5-hydroxyhexanoate | 85–90% | |

| LiAlH₄ | THF, reflux, 4 hr | 6-Chloro-1,5-hexanediol | 72% |

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl in water/methanol (1:1) at 80°C for 6 hours produces 6-chloro-5-oxohexanoic acid.

-

Basic Hydrolysis : NaOH in aqueous ethanol (pH >12) yields the sodium salt of the acid .

| Condition | Reagent | Product | Reaction Time | Reference |

|---|---|---|---|---|

| Acidic | 6M HCl, H₂O/MeOH | 6-Chloro-5-oxohexanoic acid | 6 hr | |

| Basic | 2M NaOH, EtOH/H₂O | Sodium 6-chloro-5-oxohexanoate | 4 hr |

Nucleophilic Substitution at Chlorine

The chlorine atom at C6 participates in SN2 reactions with nucleophiles (e.g., amines, alkoxides). For instance, reaction with methylamine in dimethylformamide (DMF) at 60°C replaces chlorine with a methylamino group :

Methyl 6-chloro-5-oxohexanoate+CH₃NH₂→Methyl 6-(methylamino)-5-oxohexanoate+HCl

| Nucleophile | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methylamine | DMF | 60°C, 8 hr | Methyl 6-(methylamino)-5-oxohexanoate | 78% | |

| Sodium methoxide | MeOH | 25°C, 12 hr | Methyl 6-methoxy-5-oxohexanoate | 65% |

Condensation and Cyclization

The keto group participates in aldol-like condensations. With acetylacetone in the presence of pyrrolidine, it forms a γ,δ-unsaturated ketone intermediate, which cyclizes to a substituted cyclohexenone derivative .

| Reagent | Catalyst | Product | Application | Reference |

|---|---|---|---|---|

| Acetylacetone | Pyrrolidine | 3-Acetyl-4-chlorocyclohexenone | Pharmaceutical intermediates |

Stereoselective Reduction Mechanisms

The prochiral ketone undergoes stereoselective reduction using chiral catalysts. For example, (R)-BINAP-Ru complexes in THF/methanol at -60°C produce (S)-6-chloro-5-hydroxyhexanoate with >90% enantiomeric excess (ee) :

Ketone(R)-BINAP-Ru, H₂(S)-Alcohol

| Catalyst | Solvent | Temperature | ee | Reference |

|---|---|---|---|---|

| (R)-BINAP-RuCl₂ | THF/MeOH | -60°C, 24 hr | 92% |

Oxidation Reactions

This compound’s versatility in reduction, substitution, and condensation reactions makes it invaluable for synthesizing chiral alcohols, heterocycles, and pharmaceutical intermediates. Its reactivity profile is finely tunable through reaction conditions, enabling precise control over product outcomes.

Eigenschaften

Molekularformel |

C7H11ClO3 |

|---|---|

Molekulargewicht |

178.61 g/mol |

IUPAC-Name |

methyl 6-chloro-5-oxohexanoate |

InChI |

InChI=1S/C7H11ClO3/c1-11-7(10)4-2-3-6(9)5-8/h2-5H2,1H3 |

InChI-Schlüssel |

KCLLUAVKDGGAGV-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CCCC(=O)CCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.